2-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]isoindole-1,3-dione
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Overview
Description
2-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]isoindole-1,3-dione is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of phenyl, trifluoromethyl, and isoindole groups, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]isoindole-1,3-dione typically involves multiple steps, including the formation of the isoindole core and subsequent functionalization with phenyl and trifluoromethyl groups. Common synthetic routes may include:
Formation of Isoindole Core: This step often involves the cyclization of an appropriate precursor under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Phenylboronic acid with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]isoindole-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: Known for its use in high-performance polymers.
Bis(4-fluorophenyl)methanone: Another compound with similar structural features.
Uniqueness
2-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]isoindole-1,3-dione stands out due to its combination of phenyl, trifluoromethyl, and isoindole groups, which confer unique chemical and physical properties. This makes it particularly valuable in applications requiring high stability and specific reactivity.
Properties
IUPAC Name |
2-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]isoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F3NO3/c25-24(26,27)17-10-12-18(13-11-17)31-21(16-6-2-1-3-7-16)14-15-28-22(29)19-8-4-5-9-20(19)23(28)30/h1-13,21H,14-15H2/t21-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVJWKXCFVAHNT-OAQYLSRUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCN2C(=O)C3=CC=CC=C3C2=O)OC4=CC=C(C=C4)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CCN2C(=O)C3=CC=CC=C3C2=O)OC4=CC=C(C=C4)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40740655 |
Source
|
Record name | 2-{(3R)-3-Phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40740655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
878663-12-8 |
Source
|
Record name | 2-{(3R)-3-Phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40740655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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